molecular formula C6H3FIN3 B8274155 6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine

6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8274155
M. Wt: 263.01 g/mol
InChI Key: VMLSPNMUCITXGD-UHFFFAOYSA-N
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Patent
US09073918B2

Procedure details

6-Fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine (2.0 g, 7.19 mmol) was combined with DMF (15 mL) and cooled to 0° C. before tert-butyl nitrite (1.709 mL, 14.39 mmol) was added. The reaction mixture was then warmed to room temperature and heated at 85° C. for 4 hours. The reaction mixture was cooled to room temperature and HI solution (1.614 g, 7.19 mmol) in water (57%) was added and heated to 85° C. for another 8 hours. The mixture was cooled, concentrated, to give a residue which was purified by preparative HPLC using a Sunfire Prep 5 μm C18, 75×30 mm column eluting with a gradient of 25-45% acetonitrile (containing 10 mM NH4HCO3) in water (containing 10 mM NH4HCO3) to give the title compound. (221 mg, 0.840 mmol, 11.68% yield). MS [M+H] found 264.0.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.709 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.614 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
11.68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([I:12])=[C:4]2[NH:10][N:9]=[C:8](N)[C:5]2=[N:6][CH:7]=1.CN(C=O)C.N(OC(C)(C)C)=O.I>O>[F:1][C:2]1[C:3]([I:12])=[C:4]2[NH:10][N:9]=[CH:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C(=C2C(=NC1)C(=NN2)N)I
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.709 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Four
Name
Quantity
1.614 g
Type
reactant
Smiles
I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated at 85° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated to 85° C. for another 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC
WASH
Type
WASH
Details
eluting with a gradient of 25-45% acetonitrile (containing 10 mM NH4HCO3) in water (containing 10 mM NH4HCO3)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C2C(=NC1)C=NN2)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11.68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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